molecular formula C15H25N B158260 Benzylamine, N-octyl- CAS No. 1667-16-9

Benzylamine, N-octyl-

Cat. No. B158260
CAS RN: 1667-16-9
M. Wt: 219.37 g/mol
InChI Key: VRYPROVLGPMATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzylamine, N-octyl-” is an organic compound that belongs to the class of phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .


Synthesis Analysis

The synthesis of benzylamines can be achieved through several methods. One of the main industrial routes is the reaction of benzyl chloride and ammonia . It can also be produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel . A series of novel benzylamines was synthesized by reductive amination from halogen-substituted benzyloxybenzaldehyde derivatives and 6-methylhept-2-yl amine or n-octylamine .


Molecular Structure Analysis

The molecular formula of “Benzylamine, N-octyl-” is C20H35N . It has an average mass of 289.499 Da and a monoisotopic mass of 289.276947 Da .


Chemical Reactions Analysis

Benzylamines are fundamental building blocks for the preparation of several target molecules such as N-benzylidenes by aerobic oxidative condensation, pyrimidine amides, benzylamine enaminone derivatives, benzazetidine, oxazoles, benzimidazolium salts, and chiral ligand . A novel photocatalytic selective oxidative transformation of amines to imines using water as a primary oxidant is achieved under oxygen-free conditions .


Physical And Chemical Properties Analysis

“Benzylamine, N-octyl-” has a density of 0.9±0.1 g/cm3, a boiling point of 367.3±11.0 °C at 760 mmHg, and a flash point of 158.5±16.2 °C . It has 1 H bond acceptor, 0 H bond donors, and 13 freely rotating bonds .

Scientific Research Applications

  • Synthesis Methodologies and Catalysis :

    • Benzylamines, including N-octyl-benzylamine, are synthesized using novel, sustainable catalytic methodologies. A study by Yan, Feringa, and Barta (2016) demonstrates the use of homogeneous iron complexes for the construction of a variety of benzylamines through the direct coupling of benzyl alcohols with simpler amines. This methodology is significant for the synthesis of pharmaceutically active compounds (Yan, Feringa, & Barta, 2016).
  • Biosynthetic Pathways and Green Chemistry :

    • Pandey, Casini, Voigt, and Gordon (2021) report a four-step biosynthetic pathway for benzylamine production from phenylpyruvate. This novel pathway offers a greener alternative to chemical production, reducing toxic waste streams and demonstrating the potential for sustainable production of benzylamine (Pandey et al., 2021).
  • Applications in Organic Synthesis and Pharmaceuticals :

    • Tashrifi, Khanaposhtani, Larijani, and Mahdavi (2021) discuss the use of benzylamines in the synthesis of various N-heterocyclic compounds, which are crucial in pharmaceutics and synthetic organic chemistry. They highlight the increasing focus on oxidative reactions of benzylamines for N-heterocycle synthesis (Tashrifi et al., 2021).
  • Photovoltaic Applications :

    • Wang, Geng, Zhou, Fang, Tong, Loi, Liu, and Zhao (2016) explore the use of benzylamine as a surface passivation molecule in the field of solar energy. They demonstrate that benzylamine-modified formamidinium lead iodide perovskite films enhance the moisture-resistance and electronic properties of solar cells, achieving high efficiency and stability (Wang et al., 2016).

Safety And Hazards

“Benzylamine, N-octyl-” is considered hazardous. It is combustible and causes severe skin burns and eye damage. It may cause respiratory irritation and is harmful if swallowed or in contact with skin .

Future Directions

The benzylamine core is an interesting lead structure for the development of novel antimycotics . The influence of halogen substituents at the benzyl ether side chain and the difference between branched side chain and n-octyl side chain at the benzylamine core are areas of ongoing research .

properties

IUPAC Name

N-benzyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-9,11-12,16H,2-6,10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYPROVLGPMATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168157
Record name Benzylamine, N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzylamine, N-octyl-

CAS RN

1667-16-9
Record name N-Octylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1667-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, N-octyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylamine, N-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.